molecular formula C16H17NO3 B5692590 N-(3,4-dimethoxyphenyl)-2-phenylacetamide

N-(3,4-dimethoxyphenyl)-2-phenylacetamide

Cat. No.: B5692590
M. Wt: 271.31 g/mol
InChI Key: DJLKJMRCOASVMD-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-phenylacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a phenylacetamide group attached to a 3,4-dimethoxyphenyl moiety

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-19-14-9-8-13(11-15(14)20-2)17-16(18)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLKJMRCOASVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-2-phenylacetamide typically involves the reaction of 3,4-dimethoxyaniline with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3,4-dimethoxyaniline+phenylacetyl chlorideThis compound+HCl\text{3,4-dimethoxyaniline} + \text{phenylacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 3,4-dimethoxyaniline+phenylacetyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethoxyphenyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the amide group.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: N-(3,4-dimethoxyphenyl)-2-phenylacetamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and in the study of reaction mechanisms.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the metabolic pathways of amides.

Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical compounds. It may exhibit biological activities such as anti-inflammatory or analgesic effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    3,4-Dimethoxyphenylacetic acid: A related compound with a carboxylic acid group instead of an amide group.

    3,4-Dimethoxyphenylpropanoic acid: Another structurally related compound with a propanoic acid group.

Uniqueness: N-(3,4-dimethoxyphenyl)-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amide linkage and methoxy substituents contribute to its stability and reactivity, making it a valuable compound for various applications.

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